molecular formula C12H16O2 B2369393 Methyl 2-methyl-2-(4-methylphenyl)propanoate CAS No. 68682-48-4

Methyl 2-methyl-2-(4-methylphenyl)propanoate

Cat. No. B2369393
CAS RN: 68682-48-4
M. Wt: 192.258
InChI Key: AEQBQMUJJMQZFW-UHFFFAOYSA-N
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Patent
US07846960B2

Procedure details

To a refluxing solution of 2-Methyl-2-p-tolyl-propionic acid methyl ester (892 mg, 4.64 mmol) and N-bromosuccinimide (826 mg, 4.64 mmol) in CCl4 (120 mL) is added 2,2′-Azobisisobutyronitrile (12 mg, 0.073 mmol). After 5 h, the reaction is concentrated and the residue is chromatographed (SiO2 120 g, 5% to 20% EtOAc/Hex) to yield the title compound (906 mg, 72%) 1H NMR (400 MHz, CDCl3) δ 7.38-7.28 (m, 4H), 4.48 (s, 2H), 3.65 (s, 3H), 1.57 (s, 6H).
Quantity
892 mg
Type
reactant
Reaction Step One
Quantity
826 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]([CH3:13])([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)[CH3:5].[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH3:1][O:2][C:3](=[O:14])[C:4]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][Br:15])=[CH:10][CH:11]=1)([CH3:5])[CH3:13]

Inputs

Step One
Name
Quantity
892 mg
Type
reactant
Smiles
COC(C(C)(C1=CC=C(C=C1)C)C)=O
Name
Quantity
826 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
12 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed (SiO2 120 g, 5% to 20% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(C(C)(C)C1=CC=C(C=C1)CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 906 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.